Padac - 77449-91-3

Padac

Catalog Number: EVT-1554917
CAS Number: 77449-91-3
Molecular Formula: C27H26N6O4S2
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Padac can be synthesized from various precursors through several chemical pathways. These precursors often include organic compounds that undergo transformations to yield Padac. The exact sources and methods of synthesis can vary significantly based on the intended application and desired properties of the final product.

Classification

Padac is classified as an organic compound, often categorized under specific functional groups depending on its molecular structure. It may exhibit characteristics typical of compounds used in catalysis, pharmaceuticals, or materials science.

Synthesis Analysis

Methods

The synthesis of Padac can be achieved through multiple methodologies, including:

  • Sol-Gel Process: This method involves the transition of a system from a liquid solution (sol) to a solid gel phase. It is widely used for producing nanoscale materials.
  • Coprecipitation: This technique involves the simultaneous precipitation of two or more compounds from a solution, allowing for the formation of complex structures.
  • Ultrasonication: This process utilizes high-frequency sound waves to agitate particles in a solution, enhancing the reaction rates and uniformity of the product.

Technical Details

  1. Sol-Gel Method: Typically involves hydrolysis and condensation reactions of alkoxysilanes to form silica networks.
  2. Coprecipitation: Requires careful control of pH and temperature to ensure the desired stoichiometry and particle size.
  3. Ultrasonication: Parameters such as frequency, duration, and power must be optimized to achieve effective dispersion and synthesis.
Molecular Structure Analysis

Structure

The molecular structure of Padac is characterized by specific functional groups that dictate its chemical behavior. Detailed structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.

Data

  • Molecular Formula: The precise molecular formula can vary based on the synthesis method.
  • Molecular Weight: Determined through mass spectrometry, providing insights into the compound's identity and purity.
Chemical Reactions Analysis

Reactions

Padac participates in various chemical reactions depending on its functional groups. Common reactions include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Condensation Reactions: Leading to the formation of larger molecules with the release of small molecules like water.

Technical Details

  1. Kinetics: The rate of reaction can be influenced by factors such as temperature, concentration, and catalysts.
  2. Mechanism: Understanding the mechanism involves identifying intermediates formed during reactions, which can be studied using spectroscopic methods.
Mechanism of Action

Process

The mechanism of action for Padac involves its interaction with other molecules, leading to changes in chemical properties or biological activity. This is particularly relevant in applications such as drug delivery systems or catalytic processes.

Data

  • Binding Affinity: Quantified through techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Reaction Pathways: Illustrated through potential energy diagrams showing transition states and intermediates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically described in terms of color and state (solid, liquid).
  • Melting/Boiling Points: Determined experimentally to understand stability under varying conditions.

Chemical Properties

  • Reactivity: Influenced by functional groups present in Padac.
  • Solubility: Examined in various solvents to determine potential applications in different environments.

Relevant Data or Analyses

Data regarding these properties can be obtained from standardized tests such as ASTM or ISO methods, ensuring reproducibility and reliability.

Applications

Padac has a wide range of scientific uses:

  • Catalysis: Employed in organic synthesis to facilitate reactions with higher efficiency.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its bioactive properties.
  • Materials Science: Utilized in developing advanced materials with specific mechanical or thermal properties.
Introduction

Background and Context of Chronic Disease Management in Andalusia

Andalusia faces a significant and growing burden of chronic diseases, driven by demographic ageing, socioeconomic disparities, and geographic inequalities in healthcare access. Cardiovascular diseases, diabetes, cancer, asthma, and chronic obstructive pulmonary disorders (COPD) represent the predominant chronic conditions impacting population health and healthcare expenditure in the region [1]. The management of these conditions is complicated by Andalusia’s status as one of Spain’s economically disadvantaged autonomous communities, characterized by a per capita income substantially below the national average (€17,747 vs. €23,693) and elevated unemployment rates (22.74% vs. 16.13% nationally) [5]. These economic constraints directly impact both individual health-seeking behaviors and the public resources available for healthcare infrastructure and social support services.

Compounding this challenge is the marked territorial heterogeneity in healthcare access and outcomes. Spatial analyses reveal significant clusters ("hot spots" and "cold spots") in the funding distribution of Community Social Service Centres (CSSCs), the primary gatekeepers for specialized social services. These clusters correlate strongly with rurality, ageing indices, and economic deprivation, creating pockets of heightened vulnerability where chronic disease management becomes exceptionally challenging [5]. The convergence of an ageing population, socioeconomic stress, and uneven resource allocation creates a critical public health landscape demanding a coordinated, innovative response—the foundation upon which PAdAC 2025-2028 is constructed.

Conceptual Foundations of PAdAC (2025-2028)

The PAdAC framework is anchored in three interdependent pillars, reflecting a shift from reactive treatment to proactive, integrated ecosystem management:

  • Predictive Analytics and Proactive Intervention: Leveraging artificial intelligence (AI) and data analytics to identify high-risk populations before disease onset or progression. This approach draws inspiration from global trends in chronic disease management, where AI-driven platforms (e.g., Biofourmis Care) demonstrate efficacy in early deterioration detection and personalized intervention planning [1]. PAdAC integrates these technologies with Andalusian population health data to enable preemptive resource deployment and personalized care pathway design.
  • Integrated Care Ecosystems: Moving beyond siloed healthcare delivery, PAdAC fosters seamless collaboration among primary care, specialized medicine, social services (CSSCs), and community resources. This model recognizes that effective chronic disease management requires addressing medical, social, and psychological determinants simultaneously. It emphasizes care coordination, shared electronic health records accessible across providers, and standardized referral protocols bridging medical and social care [5].
  • Psychosocial Integration: Acknowledging the robust evidence linking social determinants to health outcomes in Andalusia, PAdAC explicitly incorporates psychosocial support. Research demonstrates that family relationships constitute the primary self-reported source of happiness (91.6% of Andalusians), followed by friendships (46.6%) and physical health (41.4%) [4]. The plan therefore promotes interventions strengthening social connectivity, community support networks, and mental well-being as core components of chronic disease management, recognizing their synergistic relationship with physical health.

Objectives and Scope of the Plan

PAdAC 2025-2028 establishes measurable, ambitious targets across the chronic disease continuum:

  • Prevalence Reduction: Achieve a 15% decrease in the age-standardized incidence rate of type 2 diabetes and cardiovascular diseases by 2028 through enhanced primary prevention strategies targeting obesity, physical inactivity, and smoking.
  • Health System Integration: Implement a unified digital health platform across 95% of primary care centers and hospitals by 2027, enabling real-time data exchange, risk stratification, and coordinated care planning.
  • Health Equity Advancement: Reduce observed spatial disparities in CSSC funding allocation by 30% by 2028, ensuring that resource distribution demonstrably aligns with composite indices of ageing, dependency, deprivation, and rurality [5].
  • Patient Empowerment: Increase the proportion of chronic disease patients reporting active participation in their care planning and adequate access to self-management education to 80% by the plan’s conclusion.

The Plan’s scope encompasses the entire spectrum of chronic conditions, with initial prioritization given to cardiovascular diseases, diabetes, COPD, and cancer due to their prevalence and impact on disability and mortality. It engages stakeholders across all levels—patients, families, primary care providers, specialists, hospitals, CSSCs, and community organizations.

Socio-Economic and Demographic Rationale

The urgency and design of PAdAC are fundamentally driven by Andalusia’s profound demographic shifts and socioeconomic realities:

  • Accelerated Population Ageing: Andalusia, alongside neighboring regions like Extremadura, exhibits intense demographic ageing. The ageing index (ratio of older adults to children) shows significant spatial clustering, with provinces like Cáceres and Almería identified as high-risk "hot spots" [6]. This demographic transition is not merely numeric; it signifies a surge in age-related chronic conditions and multi-morbidity. By 2050, the population aged 50+ with at least one chronic condition is projected to increase dramatically, mirroring global trends [1]. An ageing populace directly escalates demand for long-term management of complex, resource-intensive conditions like heart failure, dementia, and osteoarthritis.

Table 1: Ageing Indices and Dependency Ratios in Select Andalusian Provinces (Representative Data)

ProvinceAgeing Index (Seniors/100 Youth)Dependency Ratio (Dependents/100 Adults)Classification in Spatial Cluster Analysis
Almería142.358.7Hot Spot (High Ageing)
Cádiz118.652.1Not Significant
Seville105.849.3Cold Spot (Lower Ageing)
Jaén156.961.5Hot Spot (High Ageing)

Source: Derived from spatial analyses of demographic vulnerability [6]

  • Socioeconomic Determinants of Health: Stark inequalities in income and education significantly influence chronic disease risk and outcomes. Research confirms that lower socioeconomic status (SES) in Andalusia is strongly associated with poorer self-rated health (SRH), mediated through factors like reduced access to healthy diets, lower physical activity levels, and higher rates of smoking [8]. These inequalities exhibit gender dimensions; SES has a greater positive impact on women's health outcomes compared to men's, and older women show stronger links between SES/lifestyle factors and SRH [8]. PAdAC must therefore tailor interventions to address these gendered socioeconomic vulnerabilities.
  • Spatial Inequities in Resource Allocation: Current funding mechanisms for essential social and healthcare services, like CSSCs, fail to fully align with population need. While regulated criteria (population size, dependency, poverty indices) exist, spatial regression analyses reveal that higher funding per inhabitant correlates more strongly with a higher ageing index and percentage of primary-sector employment, and inversely with population density and proportion of foreign residents [5]. This results in "hot spots" of underfunding often coinciding with deprived rural areas experiencing depopulation and ageing, and "cold spots" in comparatively better-resourced urban centers. This misalignment risks exacerbating health disparities in the most vulnerable regions.

Table 2: Factors Significantly Associated with CSSC Funding per Inhabitant in Andalusia (Spatial Regression Results)

Explanatory VariableDirection of Association with FundingStatistical Significance (p-value)Interpretation in Context
Ageing IndexDirect (Positive)< 0.05Higher ageing linked to higher funding
% Primary Sector EmploymentDirect (Positive)< 0.05Rural economies linked to higher funding
Population DensityInverse (Negative)< 0.05Urban areas receive less per capita
% Foreign PopulationInverse (Negative)< 0.05Areas with immigrants receive less funding
Unemployment RateNot Significant> 0.05Poverty index not fully captured

Source: Adapted from analysis of spatial funding distribution of social services [5]

  • The "Happiness-Health" Nexus: Andalusian data provides compelling evidence for integrating psychosocial well-being into chronic disease strategies. Family relationships are overwhelmingly identified as the primary source of happiness (91.6%), far exceeding factors like material possessions (2.46%) or work (1%) [4]. Furthermore, significant differences exist based on demographics; women and individuals over 59 report the highest levels of happiness derived from family [4]. This underscores the critical role of family and social support networks in coping with chronic illness and adhering to management plans. PAdAC’s emphasis on strengthening social connectivity and community support is thus not merely compassionate but strategically sound, targeting a key determinant of resilience and well-being identified by the population itself. However, Necessary Condition Analysis (NCA) crucially indicates that no single factor (age, sex, education, economic status) is an absolute prerequisite for happiness [4], reinforcing the need for multifaceted, personalized approaches within the Plan.

The convergence of these factors—demographic pressure, entrenched socioeconomic inequalities, spatial resource misalignment, and the demonstrable importance of psychosocial well-being—forms the irrefutable rationale for PAdAC 2025-2028. It represents a comprehensive, evidence-based strategy to transform chronic disease management in Andalusia, aiming for a system that is predictive, integrated, equitable, and responsive to the holistic needs of its population.

Properties

CAS Number

77449-91-3

Product Name

Padac

IUPAC Name

(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C27H26N6O4S2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1

InChI Key

FCHBECOAGZMTFE-ZEQKJWHPSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]

Synonyms

PADAC
pyridine-2-azo-4-dimethylaniline cephalosporin

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.